molecular formula C19H24N2O2 B12550283 4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol CAS No. 142739-28-4

4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol

Cat. No.: B12550283
CAS No.: 142739-28-4
M. Wt: 312.4 g/mol
InChI Key: YUIUULOKCPGERC-UHFFFAOYSA-N
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Description

4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of an imidazole ring, a methoxyphenyl group, and a spiro-octane core. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[25]octan-4-ol stands out due to its spirocyclic structure, which imparts unique steric and electronic properties

Properties

CAS No.

142739-28-4

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

8-(imidazol-1-ylmethyl)-2-(2-methoxyphenyl)spiro[2.5]octan-8-ol

InChI

InChI=1S/C19H24N2O2/c1-23-17-7-3-2-6-15(17)16-12-18(16)8-4-5-9-19(18,22)13-21-11-10-20-14-21/h2-3,6-7,10-11,14,16,22H,4-5,8-9,12-13H2,1H3

InChI Key

YUIUULOKCPGERC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC23CCCCC3(CN4C=CN=C4)O

Origin of Product

United States

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